![molecular formula C19H19N3O4S B2979218 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1331224-57-7](/img/structure/B2979218.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an imidazolidin-2-one group, and a methylthiophenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the imidazolidin-2-one group might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Some properties might also be predicted based on the structure of the compound .Scientific Research Applications
Synthesis of Functionalized Benzo[1,3]dioxin-4-ones
This compound is utilized in the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters. The process involves a CuI mediated addition followed by intramolecular cyclization . These derivatives are significant for their potential pharmacological activities.
Metal–Organic Frameworks (MOFs)
The benzo[d][1,3]dioxol moiety within the compound can be used to create dioxole functionalized MOFs. These frameworks have varied physical properties and potential applications in gas storage and separation technologies .
Anticancer Activity
Compounds with the benzo[d][1,3]dioxol structure have been studied for their anticancer properties. They have shown significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound in cancer research .
Cross-Coupled Reactions
The benzo[d][1,3]dioxol-5-yl group is valuable in cross-coupled reactions with palladium complexes and azides under mild conditions. This application is crucial in the field of synthetic organic chemistry .
Synthesis of Novel Benzo[d][1,3]dioxole Derivatives
Researchers have explored the synthesis of novel benzo[d][1,3]dioxole derivatives, which could lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Future Directions
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-27-15-4-2-3-13(9-15)20-18(23)11-21-7-8-22(19(21)24)14-5-6-16-17(10-14)26-12-25-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDBSRFBAFTRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide |
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